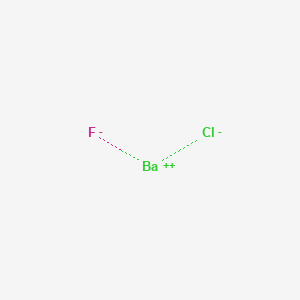

Barium chloride fluoride (BaClF)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium chloride fluoride is an inorganic chemical compound composed of barium, chlorine, and fluorine. Its chemical formula is BaClF. This compound naturally occurs as the mineral zhangpeishanite, which belongs to the matlockite group. One of the notable deposits where this mineral is found is Bayan Obo in China .

Vorbereitungsmethoden

Barium chloride fluoride can be synthesized by precipitating barium chloride and ammonium fluoride in a solution . The reaction typically involves mixing aqueous solutions of barium chloride and ammonium fluoride under controlled conditions to form the desired compound. The resulting product is then filtered, washed, and dried to obtain pure barium chloride fluoride.

Analyse Chemischer Reaktionen

Barium chloride fluoride undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: Barium chloride fluoride can undergo substitution reactions where the chloride or fluoride ions are replaced by other anions.

Common Reagents and Conditions: Typical reagents used in reactions with barium chloride fluoride include acids, bases, and other ionic compounds. The reaction conditions often involve aqueous solutions and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Barium chloride fluoride has several scientific research applications, including:

Chemistry: It is used in the synthesis of other barium compounds and as a precursor in various chemical reactions.

Biology and Medicine: While not extensively used in biological or medical applications, barium chloride fluoride can be studied for its potential effects on biological systems.

Industry: Barium chloride fluoride is used in the production of ceramics, glass, and other materials.

Wirkmechanismus

The mechanism by which barium chloride fluoride exerts its effects involves the interaction of its constituent ions (barium, chloride, and fluoride) with other chemical species. The barium ion can interact with various anions, while the chloride and fluoride ions can participate in substitution and complexation reactions. These interactions can lead to the formation of new compounds and materials with distinct properties .

Vergleich Mit ähnlichen Verbindungen

Barium chloride fluoride can be compared with other similar compounds, such as:

Barium Fluoride (BaF2): Barium fluoride is another barium compound that shares some similarities with barium chloride fluoride. Both compounds have applications in the production of ceramics and glass.

Barium Chloride (BaCl2): Barium chloride is a simpler compound that contains only barium and chlorine.

Biologische Aktivität

Barium chloride fluoride (BaClF) is an inorganic compound that combines barium, chlorine, and fluorine. Its unique chemical properties and potential biological activities have garnered attention in various scientific fields. This article aims to provide a comprehensive overview of the biological activity of BaClF, focusing on its synthesis, biological effects, toxicity, and potential applications.

Barium chloride fluoride forms white crystals and has a tetragonal crystal structure. It is poorly soluble in water, which influences its biological interactions. The synthesis of BaClF can be achieved by precipitating barium chloride with ammonium fluoride in solution .

Biological Activity

1. Toxicological Profile

The biological activity of BaClF is closely linked to its toxicity profile, particularly due to the presence of barium and fluoride ions. Barium compounds are known to exhibit acute toxicity, with lethal doses reported between 0.2 to 0.5 g for humans . Chronic exposure to barium can lead to various health issues, including hypertension and potential cardiovascular problems at lower concentrations .

Fluoride, while beneficial for dental health at low doses, can also be toxic at higher levels, leading to conditions such as dental and skeletal fluorosis . The combination of these two elements in BaClF raises concerns regarding their synergistic effects on biological systems.

2. Mechanisms of Action

Barium ions (Ba²⁺) can interfere with calcium ion (Ca²⁺) signaling pathways due to their similar charge and size. This interference can disrupt normal physiological functions, including muscle contraction and neurotransmission . Additionally, fluoride ions may inhibit certain enzymes critical for cellular metabolism, contributing to cellular toxicity .

Case Studies and Research Findings

1. In Vitro Studies

Research has demonstrated that barium compounds can affect various cell types. For instance, studies have shown that barium exposure can lead to increased intracellular calcium levels, which may result in cellular apoptosis or necrosis under certain conditions .

2. In Vivo Studies

Animal studies have indicated that exposure to barium chloride can lead to detrimental effects on organ systems, particularly the cardiovascular system. For example, a study noted that chronic exposure resulted in elevated blood pressure in animal models . Furthermore, the potential carcinogenic effects of barium have been explored, with some studies suggesting an increased risk of benign tumors following prolonged exposure .

Comparative Toxicity Table

| Compound | Lethal Dose (g) | Acute Toxicity Effects | Chronic Toxicity Effects |

|---|---|---|---|

| Barium Chloride | 0.2 - 0.5 | Nausea, vomiting, abdominal pain | Hypertension, cardiovascular issues |

| Fluoride | 5 (children) | Nausea, vomiting | Dental/skeletal fluorosis |

| Barium Chloride Fluoride (BaClF) | TBD | TBD | TBD |

Applications and Future Research Directions

Despite its toxicity concerns, BaClF’s unique properties may offer applications in fields such as materials science and biomedicine. Research into the incorporation of barium ions into biomaterials suggests potential benefits for enhancing mechanical properties and biocompatibility when combined with polymers like alginate or hyaluronic acid .

Future studies should focus on:

- Mechanistic Studies : Understanding how Ba²⁺ interacts at the molecular level with biological systems.

- Biocompatibility Assessments : Evaluating the safety of BaClF in biomedical applications.

- Therapeutic Potential : Investigating whether controlled doses could harness beneficial effects while mitigating toxicity.

Eigenschaften

CAS-Nummer |

13718-55-3 |

|---|---|

Molekularformel |

BaClF |

Molekulargewicht |

191.78 g/mol |

IUPAC-Name |

barium(2+);chloride;fluoride |

InChI |

InChI=1S/Ba.ClH.FH/h;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

RBRFDGCVTRKUEW-UHFFFAOYSA-L |

SMILES |

[F-].[Cl-].[Ba+2] |

Kanonische SMILES |

[F-].[Cl-].[Ba+2] |

Key on ui other cas no. |

13718-55-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.